Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate
Overview
Description
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate is a chemical compound characterized by its trifluoromethyl group and pyrazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate typically involves the following steps:
Formation of Pyrazolidine Ring: The pyrazolidine ring is formed through a cyclization reaction, often involving the reaction of a suitable precursor with hydrazine or its derivatives.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions at the pyrazolidine ring or the trifluoromethyl group can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: Potential medicinal applications include the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The pyrazolidine ring structure contributes to its stability and reactivity.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A related trifluoromethylated compound used in organic synthesis.
Trifluoromethyl-substituted phenylpropanoates: Compounds with similar structural features and applications.
Uniqueness: Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate stands out due to its unique combination of the trifluoromethyl group and the pyrazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-12(19)10-7-17-18-11(10)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQLXRSFQUQYLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695437 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77212-22-7 | |
Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]pyrazolidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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